2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a phenylethenyl group, and a methoxyphenylacetamide moiety
Preparation Methods
The synthesis of 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves multiple steps. One common method includes the interaction of cinnamylidene-2-cyanothioacetamide with acetylacetone, followed by the reaction with ethyl chloroacetate and sodium acetate trihydrate . The reaction is typically carried out in boiling ethanol containing sodium ethoxide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the phenylethenyl group. Common reagents used in these reactions include sodium ethoxide, iodine, and aromatic amines.
Scientific Research Applications
2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyridine ring and the phenylethenyl group are crucial for its binding to biological molecules. The compound may act by inhibiting or activating specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives with phenylethenyl groups. 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Similar compounds include:
- 5-acetyl-3-cyano-6-methyl-4-(2-phenylethenyl)pyridine-2(1H)-thione
- Ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate .
Properties
Molecular Formula |
C26H23N3O3S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H23N3O3S/c1-17-25(18(2)30)22(14-9-19-7-5-4-6-8-19)23(15-27)26(28-17)33-16-24(31)29-20-10-12-21(32-3)13-11-20/h4-14H,16H2,1-3H3,(H,29,31)/b14-9+ |
InChI Key |
LDXUICOJDXYYEF-NTEUORMPSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)OC)C#N)/C=C/C3=CC=CC=C3)C(=O)C |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)OC)C#N)C=CC3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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